N-{2-oxo-2-[(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)amino]ethyl}benzamide
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Overview
Description
The compound “N-{2-oxo-2-[(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)amino]ethyl}benzamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The pyrazole and pyridazine rings contribute to the compound’s aromaticity, while the amide group plays a key role in its reactivity .Chemical Reactions Analysis
As a complex organic molecule, this compound could participate in a variety of chemical reactions. Its reactivity would be influenced by factors such as the electron-donating or -withdrawing nature of its substituents, the acidity or basicity of its functional groups, and the presence of any chiral centers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .Properties
IUPAC Name |
N-[2-oxo-2-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]anilino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2/c30-21(15-23-22(31)16-5-2-1-3-6-16)26-18-9-7-17(8-10-18)25-19-11-12-20(28-27-19)29-14-4-13-24-29/h1-14H,15H2,(H,23,31)(H,25,27)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYRYUWZFMTLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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